

Characterization of 2,4-Diphenyl-1-butene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Diphenyl-1-butene

Cat. No.: B097700

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diphenyl-1-butene is a chemical compound with the molecular formula C₁₆H₁₆. It is structurally an unsaturated hydrocarbon featuring two phenyl substituents on a butene backbone. This document provides a comprehensive overview of the characterization of **2,4-diphenyl-1-butene**, including its physicochemical properties, detailed spectroscopic data, a plausible synthetic route, and an examination of its biological significance as a potential endocrine disruptor. The information is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis, analytical chemistry, and drug development.

Physicochemical Properties

2,4-Diphenyl-1-butene is an aromatic compound with a molecular weight of approximately 208.30 g/mol .^[1] It is also known by its IUPAC name, 3-phenylbut-3-enylbenzene, and its CAS registry number is 16606-47-6.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2,4-Diphenyl-1-butene**

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₆	[1]
Molecular Weight	208.30 g/mol	[1]
CAS Number	16606-47-6	[1]
IUPAC Name	3-phenylbut-3-enylbenzene	[1]
Boiling Point	140 °C (at 2-3 Torr)	
Density	0.980 ± 0.06 g/cm ³ (Predicted)	
LogP (Octanol/Water Partition Coefficient)	5.2 (Predicted)	[2]

Spectroscopic Characterization

The structural elucidation of **2,4-diphenyl-1-butene** is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available databases indicate the existence of this data, specific, detailed experimental spectra are not readily accessible.[\[1\]](#) However, based on the known structure and data for analogous compounds, the expected spectral characteristics are summarized below.

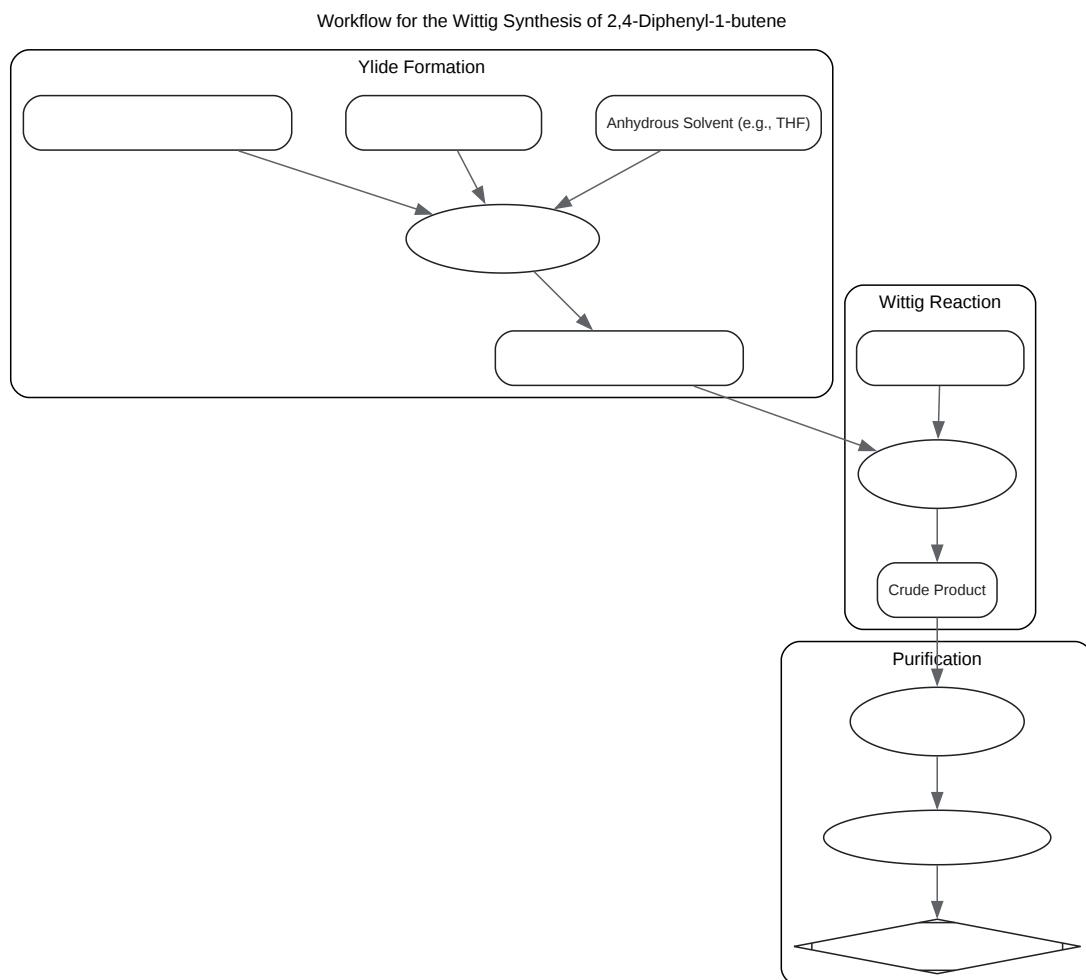
Table 2: Summary of Spectroscopic Data for **2,4-Diphenyl-1-butene**

Technique	Expected Key Signals
¹ H NMR	Signals corresponding to aromatic protons (phenyl groups), vinylic protons of the C=CH ₂ group, the methine proton, and the methylene protons.
¹³ C NMR	Resonances for aromatic carbons, vinylic carbons (C=CH ₂), the methine carbon, and the methylene carbon. A Bruker WP-80 instrument has been used to acquire ¹³ C NMR data for this compound.[1]
IR Spectroscopy	Characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the alkene and aromatic rings, and out-of-plane bending for substituted benzenes. Vapor phase IR spectra have been recorded.[1]
Mass Spectrometry (GC-MS)	A molecular ion peak (M ⁺) corresponding to the molecular weight (m/z ≈ 208), along with characteristic fragmentation patterns. Data has been acquired using a VG70 instrument.[1] Predicted collision cross-section data for various adducts is also available.[2]

Experimental Protocols

Plausible Synthesis via Wittig Reaction

A specific, detailed experimental protocol for the synthesis of **2,4-diphenyl-1-butene** is not readily available in the searched literature. However, a plausible and widely used method for the synthesis of alkenes is the Wittig reaction. This approach would involve the reaction of a phosphorus ylide with a ketone. For the synthesis of **2,4-diphenyl-1-butene**, a suitable starting material would be 1-phenyl-2-propanone, which would react with benzyltriphenylphosphonium ylide.


Materials:

- Benzyltriphenylphosphonium chloride
- A strong base (e.g., n-butyllithium or sodium hydride)
- Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)
- 1-Phenyl-2-propanone
- Apparatus for anhydrous reactions (e.g., oven-dried glassware, nitrogen/argon atmosphere)

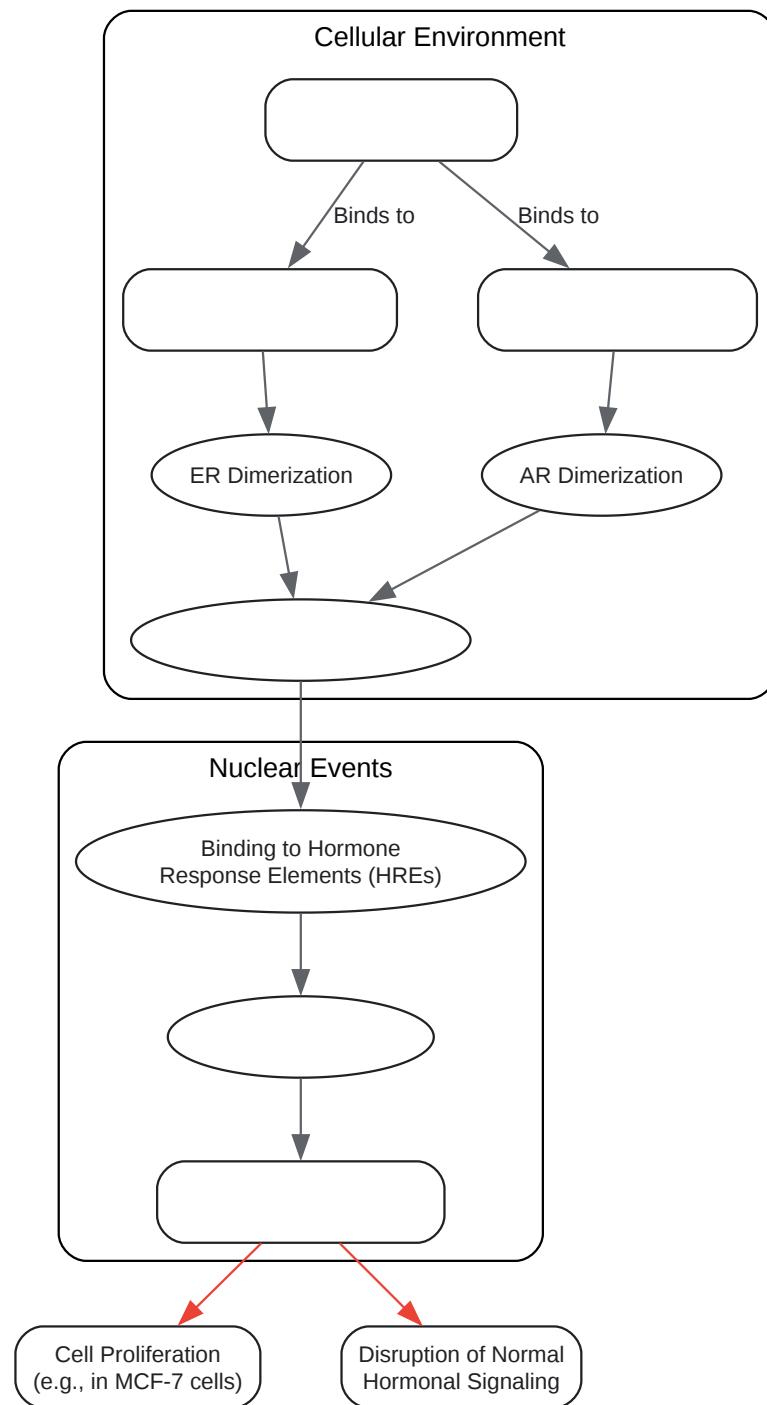
Procedure:

- Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in the anhydrous solvent.
- Cool the suspension in an ice bath and add a stoichiometric amount of the strong base dropwise.
- Allow the mixture to stir at room temperature until the characteristic color of the ylide appears.
- Wittig Reaction: Cool the ylide solution in an ice bath and add a solution of 1-phenyl-2-propanone in the anhydrous solvent dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification: Quench the reaction by the addition of water.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **2,4-diphenyl-1-butene**.

Visualization of the Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **2,4-diphenyl-1-butene** via the Wittig reaction.


Biological Activity and Signaling Pathways

2,4-Diphenyl-1-butene has been identified as a potential endocrine-disrupting chemical (EDC).^[3] Studies have shown that this compound, along with other styrene oligomers, exhibits binding affinity for both the androgen receptor and the estrogen receptor α .^[3] Furthermore, it has been observed to have proliferative activity on MCF-7 human breast tumor cells, which are known to be estrogen-responsive.^[3]

Endocrine disruptors can interfere with the body's hormonal systems, leading to a variety of adverse health effects. The binding of **2,4-diphenyl-1-butene** to steroid hormone receptors like the estrogen receptor (ER) and androgen receptor (AR) can trigger downstream signaling pathways that are normally regulated by endogenous hormones.

Visualization of the Potential Endocrine Disrupting Signaling Pathway:

Potential Endocrine Disrupting Mechanism of 2,4-Diphenyl-1-butene

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for the endocrine-disrupting effects of **2,4-diphenyl-1-butene**.

Conclusion

2,4-Diphenyl-1-butene is a well-characterized aromatic hydrocarbon. While detailed experimental data for its synthesis and spectroscopy are not compiled in a single source, its identity is established through various analytical techniques. A plausible and efficient synthesis can be designed based on the well-established Wittig reaction. Of significant interest to researchers in drug development and toxicology is its reported activity as an endocrine disruptor, capable of interacting with key steroid hormone receptors. Further investigation into the precise mechanisms of its biological activity and its potential health implications is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Diphenyl-1-butene | C16H16 | CID 519286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2,4-diphenyl-1-butene (C16H16) [pubchemlite.lcsb.uni.lu]
- 3. endocrinedisruption.org [endocrinedisruption.org]
- To cite this document: BenchChem. [Characterization of 2,4-Diphenyl-1-butene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b097700#characterization-of-2-4-diphenyl-1-butene\]](https://www.benchchem.com/product/b097700#characterization-of-2-4-diphenyl-1-butene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com